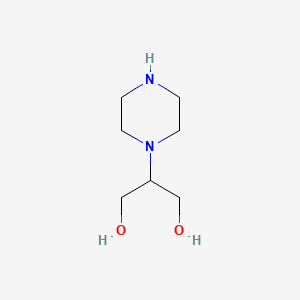![molecular formula C11H12ClN3O B13110305 2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13110305.png)
2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrido[3,4-d]pyrimidin-4(3H)-one core with a tert-butyl group at the 2-position and a chlorine atom at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the directed lithiation of protected 2-substituted 5-aminopyridines followed by quenching with carbon dioxide to form the corresponding carboxylic acids. These acids are then converted to the desired pyrido[3,4-d]pyrimidin-4(3H)-one derivatives through reactions with formamide or formamidine acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes like cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting energy metabolism . The exact pathways and targets for this compound would require further investigation.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their antitubercular activity.
Thieno[3,2-d]pyrimidin-4-amines: These derivatives also exhibit biological activity and are used as chemical probes in various studies.
Uniqueness
2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group and chlorine atom can affect its interaction with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H12ClN3O |
|---|---|
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
2-tert-butyl-6-chloro-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H12ClN3O/c1-11(2,3)10-14-7-5-13-8(12)4-6(7)9(16)15-10/h4-5H,1-3H3,(H,14,15,16) |
Clave InChI |
JGAAKUKAQYPRTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=CN=C(C=C2C(=O)N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)


![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)








![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)

